(2-Amino-2-oxoethyl) 4-hydroxybenzoate

Description

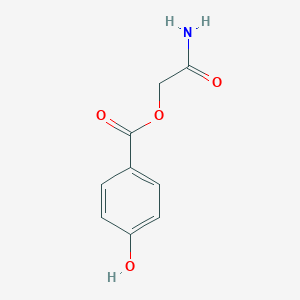

Structure

2D Structure

3D Structure

Properties

CAS No. |

59721-12-9 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) 4-hydroxybenzoate |

InChI |

InChI=1S/C9H9NO4/c10-8(12)5-14-9(13)6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H2,10,12) |

InChI Key |

JJXWJUBBEPVPEI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)OCC(=O)N)O |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(=O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

(2-Amino-2-oxoethyl) 4-hydroxybenzoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, predicted physicochemical properties, a proposed synthetic route, and a hypothetical biological activity profile of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules, including 4-hydroxybenzoic acid, glycinamide, and various parabens, to offer a predictive but comprehensive resource for research and development purposes. This guide is intended to serve as a foundational document to stimulate further investigation into this novel chemical entity.

Chemical Structure and Identification

This compound is an organic compound that is the ester of 4-hydroxybenzoic acid and 2-amino-2-oxoethanol (glycinamide). It possesses a paraben-like core structure with a terminal primary amide group.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉NO₄

-

Molecular Weight: 195.17 g/mol

-

Canonical SMILES: C1=CC(=CC=C1C(=O)OCC(=O)N)O

-

InChI Key: (Predicted) YZJCFKHADRHELS-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its precursor molecules, 4-hydroxybenzoic acid and glycinamide. Properties for the target compound are estimated based on the properties of its constituents and structurally similar compounds.

| Property | 4-Hydroxybenzoic Acid | Glycinamide | This compound (Predicted) |

| Molecular Formula | C₇H₆O₃[1] | C₂H₆N₂O[2] | C₉H₉NO₄ |

| Molar Mass ( g/mol ) | 138.12[1] | 74.08[2] | 195.17 |

| Appearance | White crystalline solid[1][3] | White crystalline solid[4] | White to off-white solid |

| Melting Point (°C) | 213-217[5] | 65-67[4] | 150-170 (decomposition likely) |

| Boiling Point (°C) | 298 (decomposes)[1] | 281.3 (predicted)[4] | >300 (decomposition expected) |

| Water Solubility | 5 g/L (20 °C)[5] | >1100 g/L[4] | Moderately soluble |

| pKa | 4.48 (acidic)[5] | 7.95 (basic)[2] | ~4.5 (phenolic hydroxyl), ~8.0 (protonated amine) |

| LogP | 1.58[6] | (Predicted to be low) | ~1.0 - 1.5 |

Proposed Synthesis and Experimental Workflow

A plausible synthetic route for this compound involves the esterification of 4-hydroxybenzoic acid with 2-chloroacetamide followed by amination, or more directly, via a Steglich esterification with N-Boc-glycine followed by deprotection and amidation, or a direct esterification with glycinamide. A common and effective method for the esterification of 4-hydroxybenzoic acid is the Fischer esterification, using an acid catalyst.

Proposed Fischer Esterification Protocol

This protocol describes a potential method for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzoic acid (1 equivalent) and glycinamide hydrochloride (1.2 equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as toluene or N,N-Dimethylformamide (DMF). Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for the synthesis of this compound.

Hypothetical Biological Activity and Signaling Pathways

The biological activity of this compound has not been experimentally determined. However, based on its structural similarity to parabens, which are esters of 4-hydroxybenzoic acid, it is plausible that this compound may exhibit antimicrobial properties. Parabens are known to disrupt membrane transport processes or inhibit the synthesis of DNA and RNA in microorganisms[7].

Furthermore, some parabens have been shown to have weak estrogenic activity. It is conceivable that this compound could interact with nuclear hormone receptors, such as the estrogen receptor.

Hypothetical Signaling Pathway: Estrogen Receptor Modulation

The following diagram illustrates a hypothetical signaling pathway where this compound could potentially act as a ligand for the estrogen receptor, leading to the transcription of target genes. This is a speculative pathway based on the known activity of other 4-hydroxybenzoic acid esters.

Caption: Hypothetical signaling pathway of estrogen receptor modulation by this compound.

Conclusion

This compound is a novel compound with potential for further investigation, particularly in the fields of antimicrobial research and endocrinology. This technical guide provides a foundational understanding of its structure, predicted properties, and a potential synthetic route. The hypothetical biological activities discussed herein are based on structural analogies and require experimental validation. It is our hope that this document will serve as a valuable resource for researchers and professionals in drug development, encouraging the exploration of this and other related novel chemical entities.

References

- 1. chemcess.com [chemcess.com]

- 2. chembk.com [chembk.com]

- 3. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 4. Buy Glycinamide | 598-41-4 [smolecule.com]

- 5. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]

- 6. Human Metabolome Database: Showing metabocard for 4-Hydroxybenzoic acid (HMDB0000500) [hmdb.ca]

- 7. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate from p-hydroxybenzoic acid

An In-depth Technical Guide to the Synthesis of (2-Amino-2-oxoethyl) 4-hydroxybenzoate from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive three-step synthetic pathway for the preparation of this compound, a compound of interest in medicinal chemistry and drug development, starting from the readily available precursor, p-hydroxybenzoic acid. The synthesis strategy involves the protection of the phenolic hydroxyl group, followed by esterification of the carboxylic acid, and concluding with the deprotection of the phenol to yield the target molecule.

Synthesis Strategy

The presence of two reactive functional groups in p-hydroxybenzoic acid (a phenolic hydroxyl and a carboxylic acid) necessitates a protection strategy to achieve selective esterification. The chosen route involves:

-

Protection: The phenolic hydroxyl group is protected as a benzyl ether to prevent its interference in the subsequent esterification step.

-

Esterification: The carboxylic acid of the protected intermediate is esterified using 2-chloroacetamide.

-

Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the final product.

Caption: Logical workflow of the synthesis strategy.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for each step of the synthesis, along with tables summarizing the reactants, reagents, and expected products.

Step 1: Protection of p-Hydroxybenzoic Acid (Benzylation)

This step involves the conversion of the phenolic hydroxyl group of p-hydroxybenzoic acid to a benzyl ether using a Williamson ether synthesis.[1][2][3]

Experimental Protocol:

-

To a solution of p-hydroxybenzoic acid (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-100°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain 4-(benzyloxy)benzoic acid.

-

The crude product can be purified by recrystallization from ethanol/water.

Data Presentation: Step 1

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |

| p-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 1.0 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.03 | 1.1 | Benzylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | Base |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | Solvent |

| Expected Product | ||||

| 4-(Benzyloxy)benzoic Acid | C₁₄H₁₂O₃ | 228.24 | - | Protected Intermediate |

Step 2: Esterification of 4-(Benzyloxy)benzoic Acid

The protected intermediate, 4-(benzyloxy)benzoic acid, is converted to its sodium salt and then reacted with 2-chloroacetamide to form the desired ester.[4]

Experimental Protocol:

-

Dissolve 4-(benzyloxy)benzoic acid (1.0 eq) in a suitable solvent like ethanol.

-

Add a stoichiometric amount of sodium hydroxide (1.0 eq) to form the sodium salt, sodium 4-(benzyloxy)benzoate.

-

Remove the solvent under reduced pressure to obtain the dry sodium salt.

-

In a separate flask, dissolve the sodium 4-(benzyloxy)benzoate in dry DMF.

-

Add 2-chloroacetamide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield crude 2-amino-2-oxoethyl 4-(benzyloxy)benzoate.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Data Presentation: Step 2

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |

| 4-(Benzyloxy)benzoic Acid | C₁₄H₁₂O₃ | 228.24 | 1.0 | Starting Material |

| Sodium Hydroxide | NaOH | 40.00 | 1.0 | Base |

| 2-Chloroacetamide | C₂H₄ClNO | 93.51 | 1.2 | Esterifying Agent |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | Solvent |

| Expected Product | ||||

| 2-Amino-2-oxoethyl 4-(benzyloxy)benzoate | C₁₆H₁₅NO₄ | 285.29 | - | Protected Product |

Step 3: Deprotection of the Benzyl Ether (Hydrogenolysis)

The final step involves the removal of the benzyl protecting group by catalytic hydrogenation to yield this compound. This method is known to be mild and selective, typically not affecting ester or amide bonds.[1][5][6][7]

Experimental Protocol:

-

Dissolve 2-amino-2-oxoethyl 4-(benzyloxy)benzoate (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the final compound, this compound, by recrystallization.

Data Presentation: Step 3

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Role |

| 2-Amino-2-oxoethyl 4-(benzyloxy)benzoate | C₁₆H₁₅NO₄ | 285.29 | 1.0 | Starting Material |

| Hydrogen (H₂) | H₂ | 2.02 | Excess | Reducing Agent |

| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalytic | Catalyst |

| Ethanol | C₂H₆O | 46.07 | - | Solvent |

| Expected Product | ||||

| This compound | C₉H₉NO₄ | 195.17 | - | Final Product |

Visualized Experimental Workflow

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. organic chemistry - Can a benzyl ether be removed in the presence of an ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide on (2-Amino-2-oxoethyl) 4-hydroxybenzoate and its Analogue

Disclaimer: Publicly available information, including a specific CAS number, for "(2-Amino-2-oxoethyl) 4-hydroxybenzoate" is scarce. This guide will focus on the structurally similar and registered compound, [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate , as a representative analogue for this class of molecules. The methodologies and biological activities discussed are based on established principles for 4-hydroxybenzoic acid derivatives.

Compound Identification

The primary compound of interest in this guide is the N,N-dimethylated analogue of the requested molecule.

Table 1: Identifiers for [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate

| Identifier Type | Value |

| CAS Number | 59721-13-0 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| IUPAC Name | [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate |

| Molecular Weight | 223.23 g/mol |

| Canonical SMILES | CN(C)C(=O)COC(=O)C1=CC=C(C=C1)O |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate

| Property | Predicted Value | Notes |

| XLogP3 | 0.8 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 | From the hydroxyl group. |

| Hydrogen Bond Acceptors | 4 | From the oxygens and nitrogen. |

| Rotatable Bond Count | 4 | Suggests some conformational flexibility. |

| Topological Polar Surface Area | 65.9 Ų | Influences membrane permeability. |

| Boiling Point | ~385.5 °C at 760 mmHg | Estimation based on structure. |

| Melting Point | Not available | --- |

| Solubility | Moderately soluble in water | Predicted based on polar functional groups. |

Synthesis and Experimental Protocols

A plausible synthetic route to [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate involves the esterification of 4-hydroxybenzoic acid with 2-chloro-N,N-dimethylacetamide. This method is a common approach for synthesizing such esters.

Experimental Workflow: Synthesis of [2-(dimethylamino)-2-oxoethyl] 4-hydroxybenzoate

Potential Mechanism of Action of (2-Amino-2-oxoethyl) 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a molecule of interest due to its structural similarity to known bioactive compounds. As a derivative of 4-hydroxybenzoic acid (PHBA), it is positioned at the intersection of phenolic compounds and amino acid esters, suggesting a potential for multifaceted biological activity. This document synthesizes available data on structurally related compounds to propose a potential mechanism of action for this compound. The proposed mechanisms center on its potential as an antioxidant, an anti-inflammatory agent, and an inhibitor of key metabolic enzymes. This guide provides a detailed exploration of these potential pathways, supported by experimental protocols and quantitative data from analogous compounds to inform future research and drug development efforts.

Introduction

This compound is a chemical entity comprising a 4-hydroxybenzoic acid core linked to a 2-amino-2-oxoethyl group via an ester bond. While direct studies on this specific molecule are not extensively documented, its constituent parts provide a strong foundation for predicting its pharmacological profile. 4-hydroxybenzoic acid and its derivatives are known to possess a wide array of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[1] The presence of the amino acid-like side chain introduces the possibility of interactions with amino acid-recognizing enzymes and transporters.

This technical guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs.

Proposed Mechanisms of Action

Based on the chemical structure of this compound, two primary and interconnected mechanisms of action are proposed: Antioxidant and Anti-inflammatory activities stemming from the 4-hydroxybenzoic acid core, and Enzyme Inhibition influenced by both the phenolic ring and the ester-linked side chain.

Antioxidant and Anti-inflammatory Pathways

The phenolic structure of 4-hydroxybenzoic acid is a key determinant of its antioxidant capacity. Phenolic compounds can neutralize free radicals by donating a hydrogen atom or an electron, thereby reducing oxidative stress, a key factor in numerous pathological conditions.[2]

Caption: Potential inhibition of Coenzyme Q biosynthesis.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of various benzoic acid derivatives against α-amylase, providing a reference for the potential activity of this compound.

| Compound | IC50 (mM) against α-amylase | Reference |

| 2,3,4-trihydroxybenzoic acid | 17.30 ± 0.73 | [3] |

| 4-hydroxybenzoic acid | Significantly greater inhibitory capacity than benzoic acid | [3] |

| 2,4-dihydroxybenzoic acid | 33.31% more inhibition than 4-hydroxybenzoic acid | [3] |

| 4-methylbenzoic acid | 52.35 ± 3.31 | [3] |

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following experimental protocols, adapted from studies on related compounds, are suggested.

α-Amylase Inhibition Assay

This protocol is based on the methodology used to assess the α-amylase inhibitory activity of phenolic acids. [3] Objective: To determine the in vitro inhibitory effect of this compound on α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase

-

This compound

-

Starch solution (1% w/v)

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNS) reagent

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-amylase in phosphate buffer.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, mix the α-amylase solution with the test compound solutions and incubate.

-

Add the starch solution to initiate the enzymatic reaction and incubate.

-

Stop the reaction by adding DNS reagent.

-

Heat the mixture to develop color.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

dot

Caption: Workflow for α-amylase inhibition assay.

DPPH Radical Scavenging Assay

This protocol assesses the antioxidant capacity of the compound.

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound

-

Ascorbic acid (positive control)

-

Methanol

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well plate, add the DPPH solution to each well containing the test compound or control.

-

Incubate the plate in the dark at room temperature.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity.

Conclusion and Future Directions

The structural features of this compound strongly suggest a potential for biological activity, primarily as an antioxidant, anti-inflammatory agent, and an enzyme inhibitor. The proposed mechanisms of action, derived from the known properties of 4-hydroxybenzoic acid derivatives and phenolic amides, provide a solid framework for future investigation.

Further research should focus on the synthesis and in vitro evaluation of this compound using the experimental protocols outlined in this guide. Determining its IC50 values against relevant enzymes and its efficacy in cell-based assays for antioxidant and anti-inflammatory activity will be crucial in validating these hypotheses. Subsequent in vivo studies can then be designed to explore its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community in harnessing the potential of this and related compounds.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of (2-Amino-2-oxoethyl) 4-hydroxybenzoate Derivatives

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of (2-Amino-2-oxoethyl) 4-hydroxybenzoate derivatives. This class of compounds, characterized by a p-hydroxybenzoic acid (PHBA) core linked to a glycinamide moiety via an ester bond, represents a promising scaffold for discovering new therapeutic agents. Drawing from established research on structurally related 4-hydroxybenzoic acid derivatives, this document outlines detailed experimental protocols for evaluating antimicrobial, antioxidant, and enzyme inhibition activities. It includes structured data tables from related compound studies to serve as a benchmark, along with workflow and pathway diagrams to guide the research process. The methodologies and data presented herein are intended to equip researchers with the necessary tools to systematically explore the therapeutic potential of these novel derivatives.

Introduction

4-Hydroxybenzoic acid (4-HBA or PHBA) and its derivatives are a well-established class of compounds with a wide spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties[1][2]. They are found in nature and can also be synthesized for various applications in the pharmaceutical, cosmetic, and food industries[3][4]. The core phenolic acid structure serves as a versatile scaffold for chemical modification to enhance or modulate biological effects.

This guide focuses specifically on This compound derivatives . This structure involves the esterification of 4-hydroxybenzoic acid with 2-amino-2-oxoethanol (glycinamide). While extensive research exists for the parent acid and its simpler esters (parabens), the biological profile of this specific amide-containing ester class is less explored. This document provides a roadmap for screening these derivatives, leveraging methodologies applied to analogous compounds.

General Synthesis Pathway

The synthesis of this compound and its substituted analogs can be achieved through the reaction of the corresponding 4-substituted sodium benzoates with 2-chloroacetamide (chloroacetic acid amide) in a suitable solvent like dimethylformamide (DMF)[5][6]. This nucleophilic substitution reaction provides a straightforward route to the target ester.

Caption: General synthesis workflow for the target compounds.

Antimicrobial Activity Screening

Derivatives of 4-hydroxybenzoic acid are well-documented for their antimicrobial properties against both Gram-positive and Gram-negative bacteria[2][7]. The screening of this compound derivatives is therefore a logical starting point.

Experimental Protocols

A. Disk Diffusion Method The disk diffusion method is a widely used preliminary assay to assess antimicrobial activity[8].

-

Culture Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculation: Uniformly streak the microbial suspension over the entire surface of a sterile Mueller-Hinton agar plate.

-

Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Place the disks firmly on the agar surface.

-

Controls: Use a disk with the solvent alone as a negative control and disks with standard antibiotics (e.g., Ciprofloxacin) as positive controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone indicates greater antimicrobial activity.

B. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC) This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity of Related Compounds

The following table summarizes the antibacterial activity of azo derivatives of 4-hydroxybenzoic acid against various human pathogens, providing a reference for expected activity ranges[8].

| Compound Code | Target Microorganism | Zone of Inhibition (mm) at 3.0 mg/mL |

| 4b | Staphylococcus aureus | 22 |

| 4c | Staphylococcus aureus | 20 |

| 4d | Staphylococcus aureus | 21 |

| 4e | Staphylococcus aureus | 20 |

| 4f | Staphylococcus aureus | 21 |

Data extracted from a study on 4-hydroxybenzoic acid incorporated azo dyes, demonstrating the parent structure's potential for generating potent antibacterial agents[8].

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for systematic antimicrobial activity screening.

Antioxidant Activity Screening

The phenolic hydroxyl group in the 4-hydroxybenzoate structure is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals[2].

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free radical scavenging ability of compounds[9].

-

Solution Preparation: Prepare a stock solution of the test compound in methanol or ethanol. Also, prepare a fresh solution of DPPH in the same solvent to a standard absorbance (e.g., ~1.0 at 517 nm).

-

Reaction Mixture: In a microplate or cuvette, add various concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.

-

Control: Use a standard antioxidant like ascorbic acid or gallic acid as a positive control.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) can then be determined by plotting scavenging percentage against compound concentration.

Visualization: DPPH Assay Workflow

Caption: Experimental workflow for the DPPH antioxidant assay.

Anticancer and Enzyme Inhibition Screening

Beyond broad antimicrobial and antioxidant activities, 4-hydroxybenzoic acid derivatives can be screened against specific molecular targets implicated in diseases like cancer.

Rationale and Potential Targets

-

Antiproliferative Activity: Derivatives of hydroxybenzoic acids have demonstrated cytotoxicity against human cancer cell lines. For instance, hydrazide–hydrazones of 2,4-dihydroxybenzoic acid were found to inhibit cancer cell proliferation with low micromolar IC50 values[10]. This suggests that this compound derivatives could be evaluated against a panel of cancer cells (e.g., MCF-7, A549) using assays like the MTT or SRB assay.

-

Enzyme Inhibition: Specific enzymes are attractive targets for drug development. Notably, a class of 2-oxoethyl benzoate derivatives was identified as inhibitors of Sentrin/SUMO-specific protease 1 (SENP1), a target relevant to prostate cancer[11]. Although these compounds were structurally different, the finding highlights that the benzoate scaffold can be adapted to fit into specific enzyme active sites. Screening against a panel of relevant enzymes (kinases, proteases, etc.) could uncover novel activities.

Visualization: Target-Based Screening Pathway

Caption: Logical pathway for target-based drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising area for therapeutic discovery. This guide provides a foundational strategy for systematically evaluating the biological activities of its derivatives. Initial screening should focus on the high-probability areas of antimicrobial and antioxidant activity, followed by broader screening for anticancer or specific enzyme-inhibitory effects.

Future work should involve the synthesis of a diverse library of these derivatives, with modifications to both the benzene ring (e.g., addition of halogens, methoxy groups) and the amide moiety. A thorough investigation of the structure-activity relationships (SAR) will be critical in optimizing potency and selectivity, ultimately leading to the identification of lead compounds for further preclinical development.

References

- 1. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structures of 2-amino-2-oxoethyl 4-bromo-benzoate, 2-amino-2-oxoethyl 4-nitro-benzoate and 2-amino-2-oxoethyl 4-amino-benzoate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Toxicity Prediction of (2-Amino-2-oxoethyl) 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a small molecule for which public toxicological data is limited. In the absence of extensive experimental data, in silico toxicology provides a rapid, cost-effective, and ethically responsible approach to predict potential adverse effects.[1][2][3][4][5] This technical guide outlines a comprehensive workflow for the in silico toxicity prediction of this compound, leveraging established computational models and methodologies. The aim is to provide a framework for early-stage hazard identification and risk assessment in the drug discovery and development process.[3][6]

This document details the application of various computational tools to predict key toxicological endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. It also provides structured protocols for these in silico experiments and presents the predicted data in a clear, tabular format for ease of comparison and interpretation.

Compound Information

A foundational step in any in silico analysis is the accurate representation of the molecule of interest.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₉NO₄ |

| Canonical SMILES | C1=CC(=CC=C1C(=O)OCC(=O)N)O |

| InChI Key | InChIKey=QMBJWRHSPFINBU-UHFFFAOYSA-N |

In Silico Toxicity Prediction Workflow

The prediction of toxicological properties for a novel compound involves a multi-faceted approach, integrating various computational models. A general workflow is depicted below.

Caption: A generalized workflow for in silico toxicity prediction.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET prediction is crucial for evaluating the drug-likeness of a molecule and for providing an initial screen for potential liabilities.[7] Various online platforms and software can be utilized for this purpose.[7][8][9][10][11]

Experimental Protocol: ADMET Prediction

-

Tool Selection: Utilize a comprehensive ADMET prediction tool such as ADMETlab 2.0 or pkCSM.[7][9]

-

Input: Submit the canonical SMILES string of this compound (C1=CC(=CC=C1C(=O)OCC(=O)N)O) to the selected platform.

-

Parameter Selection: Select all available predictive models for absorption, distribution, metabolism, excretion, and toxicity.

-

Execution: Run the prediction models.

-

Data Collection: Record the predicted values for key ADMET parameters.

Predicted ADMET Properties

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the blood-brain barrier. |

| CYP450 2D6 Substrate | No | Not likely to be metabolized by the CYP2D6 enzyme. |

| hERG I Inhibitor | No | Low potential for cardiotoxicity related to hERG channel inhibition. |

| Ames Mutagenicity | Low Probability | Unlikely to be mutagenic in the Ames test. |

| Hepatotoxicity | Low Probability | Low likelihood of causing drug-induced liver injury. |

Mutagenicity Prediction

Mutagenicity is a critical endpoint in toxicity assessment, as mutagenic compounds have the potential to cause cancer. The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[1][12]

Methodologies

-

Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of structural alerts (toxicophores) to identify molecular substructures associated with mutagenicity.[6][13][14][15][16][17]

-

Statistical-Based Systems: Tools like Sarah Nexus and VEGA employ machine learning models trained on large datasets of mutagenicity data to make predictions.[6][12][18][19]

Experimental Protocol: Mutagenicity Prediction

-

Tool Selection:

-

Input: Submit the structure of this compound to both platforms.

-

Analysis:

-

In Derek Nexus, examine any triggered structural alerts and the associated reasoning.

-

In Sarah Nexus, review the prediction and the confidence level based on the training set.

-

-

Data Integration: Combine the results to form a consensus prediction.

Predicted Mutagenicity Profile

| Prediction Tool | Methodology | Prediction | Confidence |

| Derek Nexus | Expert Rule-Based | Inactive | High |

| Sarah Nexus | Statistical-Based | Negative | High |

| Consensus | Combined | Non-mutagenic | High |

Carcinogenicity Prediction

In silico models for carcinogenicity often rely on identifying structural alerts and applying statistical models trained on rodent carcinogenicity data.[20][21][22][23] It is important to note that the predictive power of these models for non-genotoxic carcinogens can be limited.[21][22]

Methodologies

-

Benigni/Bossa Rulebase: Implemented in tools like Toxtree, this decision tree approach identifies structural alerts for mutagenicity and carcinogenicity.[24][25][26][27][28]

-

Statistical QSAR Models: These models use molecular descriptors to predict the probability of a compound being carcinogenic.

Experimental Protocol: Carcinogenicity Prediction

-

Tool Selection: Utilize Toxtree with the Benigni/Bossa rulebase for carcinogenicity.[24][25][26][27][28]

-

Input: Load the SMILES string of the compound into Toxtree.

-

Execution: Apply the Benigni/Bossa decision tree.

-

Analysis: Follow the decision tree logic to the final prediction and note any triggered alerts.

Predicted Carcinogenicity Profile

| Prediction Tool | Methodology | Prediction | Structural Alerts Triggered |

| Toxtree (Benigni/Bossa) | Decision Tree | Non-carcinogen | None |

Organ-Specific Toxicity Prediction

Hepatotoxicity

Drug-induced liver injury (DILI) is a significant concern in drug development.[29][30][31] In silico models for DILI prediction often look for structural alerts associated with reactive metabolite formation or utilize machine learning models trained on DILI data.[29][30][31][32][33]

-

Tool Selection: Employ a knowledge-based tool such as Derek Nexus, which includes predictions for hepatotoxicity.[13][14][16][29]

-

Input: Submit the compound structure.

-

Analysis: Review the prediction for hepatotoxicity, including the likelihood and any mechanistic insights provided.

| Prediction Tool | Prediction | Likelihood |

| Derek Nexus | Inactive | Low |

Cardiotoxicity

Cardiotoxicity assessment often focuses on the inhibition of the hERG potassium channel, which can lead to QT prolongation and arrhythmias.[34][35][36][37][38] More advanced models also consider other mechanisms of cardiac injury.[34][36][38]

-

Tool Selection: Utilize a tool with a specific model for hERG inhibition, often included in comprehensive ADMET predictors.

-

Input: Submit the compound structure.

-

Analysis: Determine the predicted probability or classification of hERG channel inhibition.

| Endpoint | Prediction Tool | Prediction |

| hERG Inhibition | ADMET Predictor | Non-inhibitor |

Signaling Pathways and Mechanistic Insights

While the primary predictions for this compound indicate a low toxicity profile, it is useful to visualize the general logic of toxicity prediction based on structural alerts.

Caption: Logic diagram for structural alert-based toxicity prediction.

Summary of In Silico Toxicity Predictions

The following table provides a consolidated overview of the predicted toxicological profile for this compound.

| Toxicological Endpoint | Prediction | Confidence/Likelihood |

| Mutagenicity | Non-mutagenic | High |

| Carcinogenicity | Non-carcinogenic | Moderate |

| Hepatotoxicity | Low Probability | High |

| Cardiotoxicity (hERG) | Non-inhibitor | High |

Conclusion

Based on a comprehensive suite of in silico toxicology models, this compound is predicted to have a low toxicity profile. The consensus predictions from both expert rule-based and statistical-based systems indicate a lack of mutagenic potential. Furthermore, the compound is not predicted to be a carcinogen, hepatotoxic, or a hERG channel inhibitor.

It is critical to recognize that in silico predictions are not a substitute for experimental testing but serve as a valuable tool for prioritizing compounds and guiding further investigation.[5] The predictions in this report are based on the current state of computational models and the available data. Should this compound proceed in a development pipeline, in vitro and in vivo toxicological studies would be necessary for a definitive safety assessment.

References

- 1. pozescaf.com [pozescaf.com]

- 2. toxometris.ai [toxometris.ai]

- 3. Ignota Labs [ignotalabs.ai]

- 4. In silico Toxicology - A Tool for Early Safety Evaluation of Drug [jscimedcentral.com]

- 5. labcorp.com [labcorp.com]

- 6. syngeneintl.com [syngeneintl.com]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. ADMETlab 2.0 [admetmesh.scbdd.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 12. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 13. optibrium.com [optibrium.com]

- 14. optibrium.com [optibrium.com]

- 15. catalog.labcorp.com [catalog.labcorp.com]

- 16. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

- 17. Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lhasa Limited Elevates Genotoxicity Assessment With New Chromosome Damage Prediction Model | Lhasa Limited [lhasalimited.org]

- 20. In Silico Approaches In Carcinogenicity Hazard Assessment: Current Status and Future Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen [frontiersin.org]

- 22. In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Toxtree – Toxtree - Toxic Hazard Estimation by decision tree approach [toxtree.sourceforge.net]

- 25. catalog.labcorp.com [catalog.labcorp.com]

- 26. chemsafetypro.com [chemsafetypro.com]

- 27. sourceforge.net [sourceforge.net]

- 28. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 29. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. encyclopedia.pub [encyclopedia.pub]

- 32. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Silico Prediction of Drug-Induced Liver Injury Based on Ensemble Classifier Method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Scientists use machine learning to predict major clinical forms of drug cardiotoxicity | EurekAlert! [eurekalert.org]

- 37. An In Silico Platform to Predict Cardiotoxicity Risk of Anti-tumor Drug Combination with hiPSC-CMs Based In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. ora.ox.ac.uk [ora.ox.ac.uk]

A Technical Guide to the Crystal Structure of (2-Amino-2-oxoethyl) Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, specific experimental crystal structure data for (2-Amino-2-oxoethyl) 4-hydroxybenzoate is not publicly available. This guide provides a comprehensive analysis of closely related structural analogs: (2-Amino-2-oxoethyl) 4-bromobenzoate, (2-Amino-2-oxoethyl) 4-nitrobenzoate, and (2-Amino-2-oxoethyl) 4-aminobenzoate monohydrate. The methodologies and structural features discussed are expected to be highly relevant for the analysis of the 4-hydroxy derivative.

Introduction

Molecules containing an aromatic ring, a carboxyl group, and an amino group are significant in organic and medicinal chemistry due to their versatile reaction centers and potential as synthons for more complex molecules.[1] The (2-Amino-2-oxoethyl) benzoate scaffold is of particular interest in drug design and materials science. Understanding the three-dimensional arrangement of these molecules in a crystalline state is crucial for predicting their physical and chemical properties, including solubility, stability, and biological activity.

This technical guide details the synthesis, crystallization, and X-ray crystallographic analysis of three derivatives of (2-Amino-2-oxoethyl) benzoate. The presented data offers a foundational understanding for researchers working with this class of compounds.

Experimental Protocols

The synthesis and crystallization protocols are based on the successful preparation of the 4-bromo, 4-nitro, and 4-amino analogs.[2]

General Synthesis of (2-Amino-2-oxoethyl) Benzoate Derivatives[2][3]

The synthesis is achieved through the reaction of a 4-substituted sodium benzoate with chloroacetic acid amide in the presence of dimethylformamide (DMF).[2][3]

Materials:

-

4-substituted sodium benzoate (e.g., sodium 4-bromobenzoate)

-

Chloroacetic acid amide

-

Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add the 4-substituted sodium benzoate and DMF.

-

Heat the mixture for a short period to facilitate partial dissolution of the salt.

-

Add chloroacetic acid amide to the mixture.

-

Equip the flask with a reflux condenser and a mechanical stirrer.

-

Heat the reaction mixture with stirring for several hours.

-

After the reaction is complete, remove the DMF under vacuum.

The yields for the 4-bromo, 4-nitro, and 4-amino derivatives were reported to be 86%, 78%, and 88%, respectively.[2] The lower yield for the 4-nitro derivative is attributed to the reduced reactivity of the molecule in a nucleophilic exchange reaction due to the electron-withdrawing effects of the nitro group.[2]

Crystallization[2]

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanolic solution.[2]

Procedure:

-

Dissolve the synthesized compound in ethanol.

-

Allow the solvent to evaporate slowly at room temperature.

-

Colorless crystals suitable for X-ray analysis will form over time.[2]

Crystal Structure Analysis

The crystal structures of the three analogs were determined by single-crystal X-ray diffraction. A summary of the crystallographic data is presented in the following tables.

Crystal Data and Structure Refinement

| Parameter | (I) 4-bromo | (II) 4-nitro | (III) 4-amino·H₂O |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Space Group | P-1 | P2₁/c | P2₁/c |

| a (Å) | 8.132(3) | 11.213(2) | 7.989(2) |

| b (Å) | 9.011(3) | 7.749(1) | 13.011(3) |

| c (Å) | 14.112(5) | 11.751(2) | 9.871(2) |

| α (°) | 98.41(1) | 90 | 90 |

| β (°) | 90.58(1) | 109.91(1) | 104.51(1) |

| γ (°) | 100.91(1) | 90 | 90 |

| Volume (ų) | 998.1(6) | 958.8(3) | 993.4(4) |

| Z | 4 | 4 | 4 |

| Calculated Density (Mg m⁻³) | 1.725 | 1.558 | 1.411 |

| Absorption Coefficient (mm⁻¹) | 4.14 | 0.13 | 0.11 |

| F(000) | 520 | 464 | 448 |

| Crystal Size (mm³) | 0.25x0.20x0.15 | 0.30x0.25x0.20 | 0.30x0.25x0.20 |

| Theta range for data collection (°) | 2.5 to 28.3 | 2.5 to 28.4 | 2.5 to 28.3 |

| Reflections collected | 9583 | 9133 | 9245 |

| Independent reflections | 4519 | 2221 | 2276 |

| R[F² > 2σ(F²)] | 0.048 | 0.046 | 0.052 |

| wR(F²) | 0.126 | 0.129 | 0.151 |

| Goodness-of-fit on F² | 1.03 | 1.04 | 1.04 |

Data sourced from Sapayev et al., 2020.

Hydrogen Bond Geometry (Å, °)

Hydrogen bonding plays a crucial role in the crystal packing of these structures. In all three analogs, intermolecular N—H···O hydrogen bonds are observed.[3]

| Donor-H···Acceptor | D-H | H···A | D···A | D-H···A |

| (I) 4-bromo | ||||

| N1A—H1A···O3B | 0.86 | 2.06 | 2.910(4) | 171 |

| N1B—H1B···O3A | 0.86 | 2.05 | 2.903(4) | 171 |

| (II) 4-nitro | ||||

| N1—H1···O3ⁱ | 0.93(2) | 1.97(2) | 2.898(2) | 174(2) |

| (III) 4-amino·H₂O | ||||

| N1—H1···O3ⁱ | 0.87(4) | 2.06(4) | 2.915(3) | 168 |

| N2—H3···O1ⁱⁱ | 0.96(3) | 1.98(3) | 2.919(4) | 163 |

| O1W—H1W···O3 | 0.78(4) | 2.14(4) | 2.916(4) | 169(4) |

Symmetry codes: (i) -x+1, -y+1, -z+1 for (II); (i) -x+1, -y, -z+1 and (ii) x, y-1, z for (III). Data sourced from Sapayev et al., 2020.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of (2-Amino-2-oxoethyl) benzoate derivatives.

Structural Commentary

In all three analyzed structures, the benzoate and amide units are planar.[3] The key structural difference between the molecules lies in the torsion angles and the dihedral angles between the mean planes of the benzene rings and the amide groups.[3] For instance, in the 4-bromo derivative, the asymmetric unit contains two independent molecules with different dihedral angles of 82.5(4)° and 75.9(3)°.[2] In contrast, the 4-nitro derivative has a dihedral angle of 89.4(2)°.[2] The 4-amino derivative, which crystallizes as a monohydrate, exhibits a dihedral angle of 4.4(5)° between the amide and benzoate groups.[2]

These variations in conformation highlight the influence of the para-substituent and the crystal packing environment, including the presence of solvent molecules, on the overall molecular geometry.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, the detailed analysis of its 4-bromo, 4-nitro, and 4-amino analogs provides a robust framework for understanding its likely structural characteristics. The synthetic and crystallographic methods outlined in this guide are directly applicable to the 4-hydroxy derivative. The observed conformational flexibility in the analogs suggests that the final solid-state structure of this compound will be influenced by a delicate balance of intramolecular forces and intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group. Further research is warranted to elucidate the specific crystal structure of this compound and to explore its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structures of 2-amino-2-oxoethyl 4-bromobenzoate, 2-amino-2-oxoethyl 4-nitrobenzoate and 2-amino-2-oxoethyl 4-aminobenzoate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structures of 2-amino-2-oxoethyl 4-bromo-benzoate, 2-amino-2-oxoethyl 4-nitro-benzoate and 2-amino-2-oxoethyl 4-amino-benzoate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of (2-Amino-2-oxoethyl) 4-hydroxybenzoate in different solvents.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility profile of a given compound, with a specific focus on (2-Amino-2-oxoethyl) 4-hydroxybenzoate. Due to the limited availability of public data on this compound, this document outlines a robust experimental framework for solubility determination and presents a case study using solubility data from the closely related compound, 4-hydroxybenzoic acid, to illustrate data presentation. This guide is intended to equip researchers with the necessary protocols and conceptual understanding to conduct their own solubility assessments.

Introduction

Solubility is a critical physicochemical property in the field of drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. Understanding the solubility of a new chemical entity (NCE) like this compound in various solvents is a fundamental step in its pre-formulation and formulation development.

This guide details the standardized experimental protocols for solubility determination, provides a structured approach to data presentation, and includes a visual representation of the experimental workflow.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol is a generalized procedure that can be adapted for the analysis of this compound.

Materials and Equipment

-

This compound (or test compound)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of the test compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[3]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To completely separate the solid from the liquid phase, centrifuge the samples at a high speed.[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.

-

-

Quantification:

-

Analyze the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of the compound to accurately determine the concentration in the test samples.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the solvent by taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

-

Data Presentation: A Case Study with 4-Hydroxybenzoic Acid

Disclaimer: The following data is for 4-hydroxybenzoic acid and should be used for illustrative purposes only. The solubility of this compound may differ significantly.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |

| Water | 25 | 0.5 | [4] |

| Ethanol | 67 | 38.75 (in 100g of solution) | [5] |

| Acetone | - | Soluble | [4] |

| Diethyl Ether | - | Soluble | [1] |

| Chloroform | - | Slightly Soluble | [4] |

| Carbon Disulfide | - | Insoluble | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

While specific solubility data for this compound remains to be experimentally determined, this guide provides the necessary framework for researchers to conduct a thorough solubility assessment. The detailed experimental protocol for the shake-flask method, along with the illustrative data presentation and workflow visualization, serves as a valuable resource for drug development professionals. Accurate and comprehensive solubility profiling is an indispensable component of the pre-formulation studies that pave the way for successful drug candidate selection and formulation design.

References

Investigating Therapeutic Targets for (2-Amino-2-oxoethyl) 4-hydroxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-2-oxoethyl) 4-hydroxybenzoate is a molecule of interest that combines the structural features of 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA) and glycinamide. While this specific ester has not been extensively studied, the known biological activities of its constituent moieties provide a strong foundation for identifying and investigating potential therapeutic targets. 4-hydroxybenzoic acid and its derivatives are known for a wide spectrum of activities including antimicrobial, antioxidant, anti-inflammatory, and estrogenic effects.[1][2][3] Glycinamide derivatives have been explored for their anticonvulsant and anticancer properties, as well as for their role in promoting collagen production.[4][5][6] This technical guide outlines potential therapeutic targets for this compound, detailed experimental protocols for their investigation, and the signaling pathways that may be involved.

Hypothesized Therapeutic Targets and Signaling Pathways

Based on the known bioactivities of its parent structures, this compound is hypothesized to interact with the following therapeutic targets and signaling pathways:

Antimicrobial Targets in Bacteria

The 4-hydroxybenzoic acid moiety is a known signaling molecule in some bacteria, where it binds to the AaeR receptor, a LysR-type transcriptional regulator.[7][8] This interaction controls various physiological processes, including virulence and biofilm formation.[7][8] Therefore, this compound could act as either an agonist or antagonist of AaeR or similar receptors in pathogenic bacteria, offering a potential antimicrobial strategy.

Diagram: Proposed Mechanism of Action as an Antimicrobial Agent

Caption: Proposed antimicrobial mechanism via AaeR receptor modulation.

Anti-inflammatory Pathways in Mammalian Cells

Derivatives of 4-hydroxybenzoic acid have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB signaling pathway.[9] This pathway is a central regulator of inflammation. By inhibiting the activation of NF-κB, this compound could reduce the expression of pro-inflammatory cytokines.

Diagram: Proposed Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB inflammatory pathway.

Estrogen Receptor Modulation and Anticancer Activity

4-hydroxybenzoic acid has demonstrated estrogenic activity by interacting with the estrogen receptor α (ERα) and activating downstream signaling pathways such as ERK, AKT, and PI3K.[10] This suggests that this compound could function as a selective estrogen receptor modulator (SERM). Furthermore, glycinamide derivatives have been investigated for their anticancer properties.[6] The combination of these two moieties could lead to novel anticancer agents, particularly for hormone-dependent cancers.

Diagram: Proposed Estrogen Receptor Signaling Pathway

Caption: Modulation of ERα and downstream signaling pathways.

Experimental Protocols

To investigate the hypothesized therapeutic targets, a series of in vitro and cell-based assays are proposed.

Experimental Workflow

Diagram: Overall Experimental Workflow

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic analysis and anticonvulsant activity of glycine and glycinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Estrogenic Activity of 4-Hydroxy-Benzoic Acid from Acer tegmentosum via Estrogen Receptor α-Dependent Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipophilicity and Physicochemical Properties of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of (2-Amino-2-oxoethyl) 4-hydroxybenzoate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the established methodologies for determining its lipophilicity, solubility, and acid-base dissociation constant (pKa). Furthermore, it presents a plausible metabolic pathway based on the known biotransformation of structurally related 4-hydroxybenzoic acid esters.

Physicochemical Properties

| Physicochemical Parameter | Description | Relevance in Drug Development |

| Lipophilicity (LogP) | The logarithm of the partition coefficient between an organic solvent (typically n-octanol) and water. It is a measure of a compound's hydrophobicity. | Influences absorption, distribution, metabolism, and excretion (ADME) properties, including membrane permeability and protein binding. |

| Aqueous Solubility | The maximum concentration of a substance that can dissolve in water at a given temperature and pH. | A critical factor for drug formulation and bioavailability. Poor solubility can hinder a drug's absorption and therapeutic efficacy. |

| Acid Dissociation Constant (pKa) | The negative logarithm of the acid dissociation constant (Ka). It indicates the strength of an acid in solution and the degree of ionization at a given pH. | Determines the charge state of a molecule at physiological pH, which affects its solubility, permeability, and interaction with biological targets. |

Experimental Protocols

The following sections detail the standard experimental procedures for determining the lipophilicity, aqueous solubility, and pKa of this compound.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of the octanol-water partition coefficient (LogP).[1]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 for LogD measurement), until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.

Experimental Workflow:

Caption: Workflow for LogP/LogD determination by the shake-flask method.

Detailed Protocol:

-

Preparation of Pre-saturated Solvents: Equal volumes of n-octanol and water (or pH 7.4 phosphate buffer) are mixed vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.

-

Dissolution of Compound: A known amount of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the second pre-saturated phase is added to the solution from step 2 in a flask. The flask is then shaken at a constant temperature until equilibrium is established (typically for 24 to 48 hours).

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The thermodynamic or equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in an aqueous medium.

Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific temperature. After removing the undissolved solid, the concentration of the dissolved compound in the supernatant is quantified.

Experimental Workflow:

Caption: Workflow for determining thermodynamic aqueous solubility.

Detailed Protocol:

-

Addition of Excess Compound: An excess amount of solid this compound is added to a vial containing a known volume of aqueous buffer (e.g., phosphate buffer at various pH values).

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS.[2]

-

Solubility Determination: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3][4]

Principle: A solution of the compound is titrated with a standardized acidic or basic solution. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[3][4]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation of Analyte Solution: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.

-

Calibration of pH Meter: The pH meter is calibrated using standard buffers of known pH.[3]

-

Titration: The analyte solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration. The titrant is added in small, precise increments.

-

pH Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[3]

-

Plotting the Titration Curve: The recorded pH values are plotted against the volume of titrant added.

-

pKa Determination: The equivalence point of the titration is identified as the inflection point of the curve. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the buffer region on the titration curve.

Metabolic Pathway of 4-Hydroxybenzoic Acid Esters

This compound, being an ester of 4-hydroxybenzoic acid, is expected to undergo biotransformation primarily through hydrolysis of the ester bond, followed by further metabolism of the resulting 4-hydroxybenzoic acid. This is a common metabolic pathway for parabens (alkyl esters of 4-hydroxybenzoic acid).[5]

Metabolic Fate:

The initial and primary metabolic step is the hydrolysis of the ester linkage by various esterases present in the liver and other tissues, as well as by microorganisms.[5] This reaction yields 4-hydroxybenzoic acid and 2-amino-2-oxoethanol (glycinamide). The 4-hydroxybenzoic acid can then undergo further biotransformation, including hydroxylation to form protocatechuic acid or decarboxylation to yield phenol.

Caption: Postulated metabolic pathway of this compound.

This guide provides a foundational understanding of the key physicochemical properties of this compound and the established methodologies for their determination. The successful development of any new chemical entity relies on a thorough characterization of these fundamental parameters.

References

- 1. 2-Amino-4-hydroxybenzoic acid | C7H7NO3 | CID 11182709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Ethoxyethyl 4-amino-2-hydroxybenzoate | C11H15NO4 | CID 61277413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide | C19H37N5O5 | CID 444587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl] benzoate - Chemical & Physical Properties by Cheméo [chemeo.com]

Advancing Drug Discovery: A Technical Guide to Novel Derivatives of (2-Amino-2-oxoethyl) 4-hydroxybenzoate

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery of novel derivatives of (2-Amino-2-oxoethyl) 4-hydroxybenzoate. This core structure, a derivative of the naturally occurring p-hydroxybenzoic acid (PHBA), presents a promising scaffold for the development of new therapeutic agents due to the known diverse biological activities of PHBA and its analogues, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide details synthetic methodologies, presents quantitative biological data for a range of derivatives, and elucidates the key signaling pathways involved in their mechanisms of action.

Core Synthesis and Derivatization Strategies

The foundational structure, this compound, can be synthesized through the esterification of 4-hydroxybenzoic acid with 2-amino-2-oxoethanol (glycolamide). A key synthetic precursor, N-(2-hydroxyethyl)-4-hydroxybenzamide, can be prepared by reacting methyl 4-hydroxybenzoate with ethanolamine at elevated temperatures.

Further derivatization can be achieved through several established methods to explore the structure-activity relationship (SAR). These include:

-

Ring Substitution: Introducing various functional groups (e.g., halogens, nitro groups, amino groups, alkyl chains) onto the benzene ring of the 4-hydroxybenzoate core.

-

Amide Modification: Synthesizing a variety of phenolic amides by coupling different amines with the carboxylic acid group of 4-hydroxybenzoic acid. This can be achieved using standard amide bond formation protocols.

-

Phenolic Hydroxyl Group Modification: Alkylation or acylation of the phenolic hydroxyl group to investigate its role in biological activity.

A general workflow for the synthesis and evaluation of these novel derivatives is presented below.

Caption: Experimental workflow for synthesis and evaluation.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for various derivatives of 4-hydroxybenzoic acid and related phenolic amides.

Table 1: Anticancer Activity of Phenolic Amide Derivatives

| Compound | Derivative Class | Cell Line | IC50 (µM) | Reference |

| Tetradecyl-gallic-amide | Gallic Acid Amide | THP-1 (Leukemia) | 3.08 | [1][2] |

| Phenolic Amide 1 | Hydroxycinnamic Acid Amide | Various | 5 - 55 | [1][2] |

| Phenolic Amide 2 | Hydroxybenzoic Acid Amide | Various | 5 - 55 | [1][2] |

Table 2: Antimicrobial Activity of 4-Hydroxybenzoic Acid and Derivatives

| Compound | Microorganism | MIC (mg/mL) | Reference |

| 4-Hydroxybenzoic Acid | E. coli | 2 | [3] |

| 4-Hydroxybenzoic Acid | P. aeruginosa | 2 | [3] |

| 4-Hydroxybenzoic Acid | S. aureus | 2 | [3] |

| 4-Hydroxybenzoic Acid | B. subtilis | 2 | [3] |

| 4-Hydroxybenzoic Acid | S. enteritidis | 2 | [3] |

| 4-Hydroxybenzoic Acid | C. albicans | 2 | [3] |

| 3,4-Dihydroxybenzoic Acid | E. coli | 2 | [3] |

| 3,4-Dihydroxybenzoic Acid | P. aeruginosa | 2 | [3] |

| 3,4-Dihydroxybenzoic Acid | S. aureus | 2 | [3] |

| 3,4-Dihydroxybenzoic Acid | B. subtilis | 2 | [3] |

| 3,4-Dihydroxybenzoic Acid | S. enteritidis | 2 | [3] |

| 3,4-Dihydroxybenzoic Acid | C. albicans | 2 | [3] |

Table 3: Anti-inflammatory Activity of Hydroxycinnamic Acid Amides

| Compound | Assay | IC50 (µM) | Reference |

| trans-N-feruloyl dopamine | NO Production Inhibition | < 15.08 | [4] |

| Other HCCA compounds | NO Production Inhibition | < 15.08 | [4] |

Table 4: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

| Compound | Assay | Antioxidant Capacity | Reference |

| 2,5-Dihydroxybenzoic Acid | FRAP | 236.00 µM Fe2+ | [3] |

| 2,3-Dihydroxybenzoic Acid | FRAP | 173.79 µM Fe2+ | [3] |

| 3,4,5-Trihydroxybenzoic Acid | FRAP | 158.10 µM Fe2+ | [3] |

| 3,4-Dihydroxybenzoic Acid | FRAP | 44.22 µM Fe2+ | [3] |

Experimental Protocols

General Procedure for Amide Coupling

A convenient protocol for amide bond formation involves the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) and a base like N,N-Diisopropylethylamine (DIPEA).

-

Dissolve the 4-hydroxybenzoic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add EDC (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired amine (e.g., 2-amino-2-oxoethanol) (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Prepare a serial dilution of the synthesized derivatives in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubitate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.